molecular formula C9H11FN2O2 B13433326 Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate CAS No. 210697-19-1

Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate

Cat. No.: B13433326
CAS No.: 210697-19-1
M. Wt: 198.19 g/mol
InChI Key: JHINAWXNLKUEBT-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring, an ethylamino group at the 2nd position, and a methyl ester group at the 3rd position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a pyridine derivative, followed by the introduction of the ethylamino group through nucleophilic substitution. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methylamino)-6-fluoropyridine-3-carboxylate
  • Methyl 2-(ethylamino)-5-fluoropyridine-3-carboxylate
  • Methyl 2-(ethylamino)-6-chloropyridine-3-carboxylate

Uniqueness

Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate is unique due to the specific positioning of the fluorine atom and the ethylamino group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 6th position enhances its stability and lipophilicity compared to other similar compounds.

Properties

CAS No.

210697-19-1

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate

InChI

InChI=1S/C9H11FN2O2/c1-3-11-8-6(9(13)14-2)4-5-7(10)12-8/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

JHINAWXNLKUEBT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=N1)F)C(=O)OC

Origin of Product

United States

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